LY-2584702 tosylate salt

描述

属性

IUPAC Name |

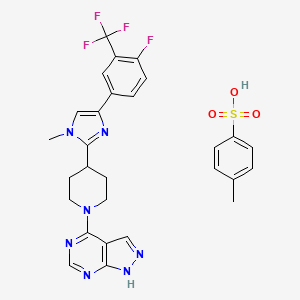

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F4N7.C7H8O3S/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYUXDNMHBQKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27F4N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of LY-2584702 Tosylate Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-2584702 tosylate is a potent and selective, ATP-competitive inhibitor of the 70-kDa ribosomal protein S6 kinase (p70S6K). As a key downstream effector of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, p70S6K plays a crucial role in cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a common feature in various cancers, making p70S6K a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of LY-2584702, detailing its biochemical activity, cellular effects, and preclinical and clinical pharmacology. The information presented herein is intended to support further research and development of p70S6K inhibitors.

Core Mechanism of Action: Inhibition of p70S6K

LY-2584702 acts as a selective, adenosine triphosphate (ATP) competitive inhibitor of p70S6K.[1][2] By binding to the ATP-binding pocket of the kinase domain, LY-2584702 prevents the phosphorylation of p70S6K substrates, thereby blocking its catalytic activity. The primary downstream effector of p70S6K is the 40S ribosomal protein S6 (rpS6). Inhibition of p70S6K by LY-2584702 leads to a significant reduction in the phosphorylation of rpS6 at serine residues 235 and 236.[2] This inhibition disrupts the PI3K/Akt/mTOR signaling cascade, a critical pathway for regulating cell growth and proliferation.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling network that integrates extracellular and intracellular signals to control cell fate. Upon activation by growth factors, PI3K activates Akt, which in turn activates mTOR complex 1 (mTORC1). mTORC1 directly phosphorylates and activates p70S6K. Activated p70S6K then phosphorylates a number of substrates, including rpS6 and eukaryotic initiation factor 4B (eIF4B), to promote protein synthesis and cell growth. LY-2584702 specifically targets p70S6K, the final kinase in this cascade before ribosomal regulation.

Quantitative Data

The potency and selectivity of LY-2584702 have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Potency of LY-2584702

| Assay Type | Target | Cell Line | IC50 Value | Reference |

| Enzymatic Assay | p70S6K | - | 4 nM | [2] |

| Cellular Assay | Phospho-rpS6 (Ser235/236) | HCT116 | 0.1-0.24 µM | [2] |

Table 2: In Vivo Efficacy of LY-2584702 in Xenograft Models

| Xenograft Model | Cell Line | Dose and Schedule | Outcome | Reference |

| Glioblastoma | U87MG | 12.5 mg/kg, BID | Significant antitumor efficacy | [2] |

| Colon Carcinoma | HCT116 | 12.5 mg/kg, BID | Significant antitumor efficacy | [2] |

Table 3: Phase 1 Clinical Trial (NCT01241461) - Maximum Tolerated Dose

| Dosing Schedule | Maximum Tolerated Dose (MTD) | Reference |

| Once Daily (QD) | 100 mg | [3] |

| Twice Daily (BID) | 75 mg | [3] |

Pharmacokinetic analysis from the Phase 1 trial indicated substantial variability in exposure and that the treatment was not dose-proportional with increasing doses.[3] Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are not fully available in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide representative protocols for key experiments.

p70S6K Enzymatic Assay (ATP-Competition)

This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor in an ATP-competitive manner.

Detailed Steps:

-

Plate Preparation: In a 96-well or 384-well plate, add kinase buffer, recombinant p70S6K enzyme, and serial dilutions of LY-2584702 tosylate in DMSO.

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a specific peptide substrate (e.g., a synthetic peptide containing the S6 ribosomal protein phosphorylation motif).

-

Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA to chelate the Mg2+ ions required for kinase activity.

-

Signal Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as luminescence-based assays that measure ADP production (e.g., ADP-Glo™), incorporation of radiolabeled phosphate from [γ-³²P]ATP, or ELISA-based methods using a phospho-specific antibody.

-

IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Western Blot for Phospho-rpS6 in HCT116 Cells

This protocol outlines the steps to assess the in-cell activity of LY-2584702 by measuring the phosphorylation of its downstream target, rpS6.

Detailed Steps:

-

Cell Culture and Treatment: Seed HCT116 cells in culture plates and allow them to adhere. Treat the cells with a range of concentrations of LY-2584702 for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-rpS6 (Ser235/236) overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Normalization: To ensure equal protein loading, strip the membrane and re-probe with antibodies against total rpS6 and a housekeeping protein such as GAPDH or β-actin.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the antitumor efficacy of LY-2584702 in subcutaneous xenograft models.

Detailed Steps:

-

Cell Implantation: Subcutaneously inject a suspension of HCT116 or U87MG cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Establishment: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., approximately 100-200 mm³), randomize the animals into control and treatment groups.

-

Drug Administration: Administer LY-2584702 tosylate (e.g., 12.5 mg/kg) or vehicle control orally, once or twice daily, for the duration of the study.

-

Tumor Measurement: Measure tumor dimensions using calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and general health of the animals regularly.

-

Study Termination: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Efficacy Evaluation: Compare the mean tumor volume and weight between the treated and control groups to determine the extent of tumor growth inhibition.

Conclusion

LY-2584702 tosylate is a selective and potent ATP-competitive inhibitor of p70S6K, a key kinase in the PI3K/Akt/mTOR signaling pathway. Its mechanism of action involves the direct inhibition of p70S6K, leading to reduced phosphorylation of its downstream substrate, rpS6, and subsequent suppression of protein synthesis and cell growth. Preclinical studies have demonstrated its efficacy in vitro and in vivo in relevant cancer models. While a Phase 1 clinical trial established a maximum tolerated dose, it also highlighted challenges with pharmacokinetic variability.[3] This in-depth guide provides the foundational knowledge and experimental framework for researchers to further investigate the therapeutic potential of LY-2584702 and other p70S6K inhibitors.

References

LY-2584702 Tosylate Salt: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY-2584702 tosylate salt is a potent and selective, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K). As a key downstream effector in the PI3K/Akt/mTOR signaling pathway, p70S6K is a critical regulator of cell proliferation, growth, and survival, making it a compelling target in oncology research. This technical guide provides an in-depth overview of this compound, including its mechanism of action, chemical properties, and a summary of its preclinical and clinical evaluation. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway are included to support further investigation of this compound.

Introduction

The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancer. The serine/threonine kinase p70S6K is a crucial downstream component of this cascade, and its activation is associated with increased protein synthesis and cell cycle progression. This compound has been developed as a highly selective inhibitor of p70S6K, demonstrating anti-tumor activity in preclinical models. The tosylate salt form of LY-2584702 offers improved stability and solubility compared to the free base, while maintaining equivalent biological activity.[1][2] This document serves as a comprehensive resource for researchers investigating the therapeutic potential of p70S6K inhibition with this compound.

Chemical and Physical Properties

This compound is the tosylate salt form of LY-2584702.

| Property | Value |

| Chemical Formula | C₂₈H₂₇F₄N₇O₃S |

| Molecular Weight | 617.62 g/mol [1][3] |

| CAS Number | 1082949-68-5[3][4] |

| Appearance | White to beige powder[4] |

| Solubility | DMSO: >12 mg/mL[3] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[3] |

Mechanism of Action

LY-2584702 is an ATP-competitive inhibitor of p70S6K.[1][3][5] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of its downstream substrates, most notably the S6 ribosomal protein (rpS6).[6] Phosphorylation of rpS6 is a key event in the initiation of protein synthesis. Therefore, inhibition of p70S6K by LY-2584702 leads to a decrease in protein synthesis and ultimately, a reduction in cell proliferation and tumor growth.[6]

The PI3K/Akt/mTOR/p70S6K Signaling Pathway

The following diagram illustrates the central role of p70S6K in this critical signaling cascade and the point of intervention for LY-2584702.

Preclinical Data

In Vitro Activity

LY-2584702 has demonstrated potent and selective inhibition of p70S6K in various assays.

| Assay Type | Target/Cell Line | IC₅₀ |

| Enzyme Assay | p70S6K | 4 nM[1][2] |

| Enzyme Assay | S6K1 | 2 nM[5] |

| Cell-Based Assay | Inhibition of pS6 in HCT116 cells | 0.1-0.24 µM[1][7] |

| Cell-Based Assay | Inhibition of pS6 in cells | 100 nM[5] |

In Vivo Efficacy

Significant anti-tumor efficacy has been observed in xenograft models of human cancers.

| Xenograft Model | Dosing | Outcome |

| HCT116 Colon Carcinoma | 2.5 mg/kg and 12.5 mg/kg BID | Significant tumor growth reduction[5] |

| HCT116 Colon Carcinoma | TMED₅₀: 2.3 mg/kg | Statistically significant tumor growth reduction[5] |

| HCT116 Colon Carcinoma | TMED₉₀: 10 mg/kg | Statistically significant tumor growth reduction[5] |

| U87MG Glioblastoma | 2.5 mg/kg and 12.5 mg/kg BID | Significant single-agent efficacy[5] |

Clinical Data

A Phase 1 clinical trial of this compound was conducted in patients with advanced solid tumors.

| Parameter | Value |

| Dosing Schedules | Once-daily (QD) and twice-daily (BID)[3] |

| Maximum Tolerated Dose (MTD) | 75 mg BID or 100 mg QD[3][4] |

| Dose-Limiting Toxicities (Grade 3) | Vomiting, increased lipase, nausea, hypophosphatemia, fatigue, and pancreatitis[3] |

| Pharmacokinetics | Substantial variability in exposure; not dose-proportional with increasing dose[3][4] |

| Clinical Response | No objective responses were observed at the MTD levels.[3] |

Experimental Protocols

In Vitro p70S6K Inhibition Assay (Kinase Activity)

This protocol is a generalized procedure for assessing the inhibitory activity of LY-2584702 against p70S6K.

Materials:

-

Recombinant p70S6K enzyme

-

S6K substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[8]

-

This compound

-

DMSO

-

ADP-Glo™ Kinase Assay Kit

-

96-well white plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer.

-

In a 96-well plate, add the kinase, substrate, and LY-2584702/vehicle.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

-

Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the log concentration of LY-2584702.

Cell Proliferation Assay (HCT116 Colon Cancer Cells)

Materials:

-

HCT116 cells

-

McCoy's 5A Medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well cell culture plates

-

This compound

-

DMSO

-

Cell proliferation reagent (e.g., WST-1 or MTT)

-

Microplate reader

Procedure:

-

Culture HCT116 cells to ~80% confluency.

-

Harvest cells and seed into 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be ≤ 0.1%.

-

Replace the medium in the wells with the medium containing different concentrations of LY-2584702 or vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀.

In Vivo Xenograft Study (HCT116 or U87MG)

Materials:

-

HCT116 or U87MG cells

-

Immunodeficient mice (e.g., athymic nude mice)

-

This compound

-

Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[3]

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject approximately 1-3 x 10⁶ HCT116 or U87MG cells into the flank of each mouse.

-

Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Prepare the dosing solution of this compound in the vehicle.

-

Administer LY-2584702 (e.g., 2.5 or 12.5 mg/kg) or vehicle orally twice daily (BID).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).

-

Monitor animal body weight and general health.

-

Continue the study for a predetermined duration or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, western blot).

Conclusion

This compound is a valuable research tool for investigating the role of p70S6K in cancer and other diseases. Its high potency and selectivity, combined with a well-characterized mechanism of action, make it a suitable compound for both in vitro and in vivo studies. While clinical development in oncology has been challenging, the compound remains a critical probe for elucidating the complexities of the PI3K/Akt/mTOR signaling pathway and for the potential identification of novel therapeutic strategies. This guide provides a foundational understanding and practical protocols to aid researchers in their exploration of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Human Colon Cell HCT-116-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 4. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Structural Basis of Human p70 Ribosomal S6 Kinase-1 Regulation by Activation Loop Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A nutrient mixture inhibits glioblastoma xenograft U-87 MG growth in male nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. worldwide.promega.com [worldwide.promega.com]

LY-2584702 Tosylate Salt: A Potent and Selective p70S6K Inhibitor for Preclinical Research

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LY-2584702 tosylate salt is a potent and selective, ATP-competitive inhibitor of the 70 kDa ribosomal protein S6 kinase (p70S6K).[1][2][3][4] p70S6K is a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in various human cancers.[5][6][7] This pathway plays a central role in regulating cell growth, proliferation, survival, and protein synthesis.[5][6][8] By targeting p70S6K, LY-2584702 effectively inhibits the phosphorylation of the S6 ribosomal protein, a key step in the initiation of protein synthesis, thereby leading to decreased cell proliferation.[6][7] This technical guide provides a comprehensive overview of LY-2584702, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate its use in research settings.

Mechanism of Action and Signaling Pathway

LY-2584702 acts as a selective ATP-competitive inhibitor of p70S6K.[1][3][4] The p70S6K signaling cascade is a crucial regulator of cellular growth and proliferation. Upon activation by upstream signals, such as growth factors, the PI3K/Akt/mTORC1 axis is triggered.[5] mTORC1, in turn, directly phosphorylates and activates p70S6K.[5][9] Activated p70S6K then phosphorylates several downstream targets, most notably the 40S ribosomal protein S6 (S6).[5][8] This phosphorylation event enhances the translation of a specific subset of mRNAs that encode for ribosomal proteins and translation elongation factors, thereby promoting protein synthesis and driving cell growth and proliferation.[5][8] LY-2584702, by inhibiting p70S6K, blocks this phosphorylation cascade, leading to an arrest of the cell cycle and inhibition of tumor growth.[6][7]

Preclinical Data

In Vitro Potency and Selectivity

LY-2584702 demonstrates high potency against p70S6K in enzymatic assays. The tosylate salt is a selective inhibitor, showing significantly less activity against other related kinases at higher concentrations.

| Target | Assay Type | IC50 | Reference |

| p70S6K | Enzymatic Assay | 4 nM | [1][2] |

| S6K1 | Enzymatic Assay | 2 nM | [1] |

| pS6 Inhibition (HCT116 cells) | Cellular Assay | 100 - 240 nM | [1][2] |

| MSK2 | Enzymatic Assay | 58 - 176 nM | [1] |

| RSK | Enzymatic Assay | 58 - 176 nM | [1] |

In Vitro Cellular Activity

LY-2584702 has been shown to inhibit the proliferation of various cancer cell lines. The anti-proliferative effect is dose-dependent.

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| HCT116 | Colon Carcinoma | Inhibition of pS6 phosphorylation | 0.1 - 0.24 µM | [1][2] |

| A549 | Non-small Cell Lung Cancer | Significant inhibition of proliferation | 0.1 µM (24h) | [1] |

| SK-MES-1 | Non-small Cell Lung Cancer | Obvious inhibition of proliferation | 0.6 µM | [1] |

| EOMA | Hemangioendothelioma | Dose-dependent inhibition of S6K activity | Not specified | [1] |

In Vivo Efficacy

LY-2584702 has demonstrated significant single-agent efficacy in preclinical xenograft models of human cancers.

| Xenograft Model | Cancer Type | Dosage | Effect | Reference |

| HCT116 | Colon Carcinoma | 2.5 mg/kg BID & 12.5 mg/kg BID | Significant tumor growth reduction | [1] |

| U87MG | Glioblastoma | 2.5 mg/kg BID & 12.5 mg/kg BID | Significant single-agent efficacy | [1] |

| HCT116 | Colon Carcinoma | TMED50: 2.3 mg/kg, TMED90: 10 mg/kg | Statistically significant tumor growth reduction | [1] |

| EOMA (shAkt3) | Hemangioendothelioma | Not specified | Significantly reduced tumor growth | [1] |

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of LY-2584702 against p70S6K.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO). Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

-

Reaction Setup: In a 96-well plate, add recombinant p70S6K enzyme and a suitable substrate (e.g., a synthetic peptide corresponding to the phosphorylation site on S6 ribosomal protein).

-

Inhibitor Addition: Add the serially diluted LY-2584702 or vehicle control (DMSO) to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (e.g., 10-100 µM). For radiometric assays, [γ-32P]ATP is used.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA to chelate Mg2+.

-

Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter. For non-radiometric assays, methods like ELISA with a phospho-specific antibody or fluorescence-based detection can be used.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of LY-2584702 and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Phospho-S6

This protocol describes the detection of phosphorylated S6 ribosomal protein in cell lysates following treatment with LY-2584702.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., HCT116) in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of LY-2584702 or vehicle for a specified duration (e.g., 24 hours).[10]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated S6 (e.g., anti-phospho-S6 Ser235/236) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total S6 or a housekeeping protein like GAPDH or β-actin.

Cell Proliferation Assay

This protocol details a method for assessing the anti-proliferative effects of LY-2584702 on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well for A549 and SK-MES-1) and allow them to attach overnight.[1]

-

Compound Treatment: Treat the cells with a range of concentrations of LY-2584702 or vehicle control.

-

Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Measure cell viability using a suitable assay, such as the Cell Counting Kit-8 (CCK-8) or MTT assay.[1] For the CCK-8 assay, add the reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell proliferation.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of LY-2584702 in a mouse xenograft model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID).

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 HCT116 cells in Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound at the desired dose and schedule (e.g., 2.5 or 12.5 mg/kg, twice daily by oral gavage).[1] The vehicle control group should receive the same formulation without the active compound.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect. Tumors can also be processed for pharmacodynamic analyses such as western blotting or immunohistochemistry for p-S6.

Conclusion

This compound is a valuable research tool for investigating the role of the p70S6K signaling pathway in cancer biology. Its high potency and selectivity make it a suitable agent for both in vitro and in vivo preclinical studies. This guide provides essential information and detailed protocols to aid researchers in the effective use of LY-2584702 for advancing our understanding of cancer and developing novel therapeutic strategies. It is important to note that while LY-2584702 showed promise in preclinical studies, its clinical development was discontinued due to a lack of efficacy in early-phase trials.[4][11] Nevertheless, it remains a critical compound for preclinical research into the p70S6K pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. Regulation of eIF4E and p70 S6 Kinase | Cell Signaling Technology [cellsignal.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. reactionbiology.com [reactionbiology.com]

- 8. benchchem.com [benchchem.com]

- 9. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. altogenlabs.com [altogenlabs.com]

An In-depth Technical Guide to the Target Pathway of LY-2584702 Tosylate Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-2584702 tosylate salt is a potent and selective, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K), a critical downstream effector in the phosphatidylinositol-3-kinase (PI3K)/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various human cancers, making it a key target for therapeutic intervention.[3][4] Upregulation of p70S6K activity is implicated in the regulation of cell growth, proliferation, motility, and survival.[3][4] LY-2584702 has demonstrated anti-tumor activity in preclinical models and has been investigated in phase I clinical trials for the treatment of advanced solid tumors.[1][5] This technical guide provides a comprehensive overview of the target pathway of LY-2584702, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

LY-2584702 exerts its therapeutic effect by directly inhibiting the kinase activity of p70S6K.[2][3] As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the p70S6K enzyme, preventing the transfer of phosphate groups to its downstream substrates.[1][2] The primary and most well-characterized substrate of p70S6K is the 40S ribosomal protein S6 (rpS6). By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of rpS6, leading to a downstream cascade of events that ultimately results in the inhibition of protein synthesis and a reduction in cell proliferation.[3][4]

Signaling Pathway

The following diagram illustrates the PI3K/mTOR/p70S6K signaling pathway and the point of intervention for LY-2584702.

Quantitative Data

The inhibitory activity and efficacy of LY-2584702 have been quantified in various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of LY-2584702

| Target/Process | Assay Type | IC50 Value | Cell Line | Reference |

| p70S6K | Enzymatic Assay | 4 nM | - | [5][6][7] |

| S6K1 | Enzymatic Assay | 2 nM | - | [7][8] |

| Phosphorylation of S6 ribosomal protein (pS6) | Cellular Assay | 0.1-0.24 µM | HCT116 | [5][6][7] |

| Phosphorylation of S6 ribosomal protein (pS6) | Cellular Assay | 100 nM | - | [7][8] |

| MSK2 | Enzymatic Assay | 58-176 nM | - | [7][8] |

| RSK | Enzymatic Assay | 58-176 nM | - | [7][8] |

Table 2: In Vivo Efficacy of LY-2584702 in Xenograft Models

| Xenograft Model | Dosing Schedule | Efficacy | Reference |

| U87MG glioblastoma | 12.5 mg/kg BID | Significant antitumor efficacy | [5] |

| HCT116 colon carcinoma | 12.5 mg/kg BID | Significant antitumor efficacy | [5] |

| HCT116 colon carcinoma | 2.5 mg/kg BID | Statistically significant tumor growth reduction | [7][9] |

| HCT116 colon carcinoma | TMED50 (Threshold Minimum Effective Dose 50%) | 2.3 mg/kg | [7][9] |

| HCT116 colon carcinoma | TMED90 (Threshold Minimum Effective Dose 90%) | 10 mg/kg | [7][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize LY-2584702.

In Vitro Cell Proliferation Assay

This protocol describes a general method for assessing the effect of LY-2584702 on the proliferation of cancer cell lines.

-

Cell Lines: A549 (non-small cell lung carcinoma) and SK-MES-1 (lung squamous cell carcinoma) cells are utilized.[9]

-

Seeding: Cells are seeded in 96-well plates at a density of 5x10³ cells per well.[9]

-

Treatment: Cells are treated with various concentrations of LY-2584702. A DMSO-treated group serves as the negative control.[9]

-

Incubation: The treated cells are incubated for 24 hours.[9]

-

Proliferation Assessment: Cell proliferation is measured by detecting the absorbance at 450 nm every 24 hours after seeding.[9] A significant inhibition of A549 proliferation was observed at 0.1 µM, while for SK-MES-1, significant inhibition was seen at 0.6 µM.[7]

Western Blot Analysis of S6 Ribosomal Protein Phosphorylation

This protocol outlines the methodology to determine the effect of LY-2584702 on the phosphorylation of its direct downstream target, rpS6.

-

Cell Line: HCT116 colon cancer cells are used.[5]

-

Treatment: Cells are treated with the indicated concentrations of LY-2584702 for 24 hours.[5]

-

Protein Extraction and Quantification: Following treatment, cells are lysed, and total protein is extracted. The concentration of protein in each sample is determined using a standard protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated rpS6 (p-rpS6) and total rpS6. Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of p-rpS6 to total rpS6 is determined to quantify the extent of inhibition.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of LY-2584702 in animal models.

-

Animal Models: Nude mice (nu/nu) are used for the implantation of tumor cells.[9]

-

Tumor Cell Implantation: EOMA cells expressing shAkt3 or U87MG glioblastoma and HCT116 colon carcinoma cells are implanted into the mice to establish tumors.[5][9]

-

Drug Formulation and Administration: LY-2584702 is prepared in a vehicle such as 0.25% Tween-80 and 0.05% antifoam and administered orally to the mice.[9] Dosing schedules of 2.5 mg/kg BID and 12.5 mg/kg BID have been used.[7][9]

-

Treatment Duration: Mice are treated for a specified period, for example, 14 days.[9]

-

Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised, and their weight and volume are measured. The inhibition of S6 phosphorylation can also be assessed in the tumor tissue.[9]

Clinical Trial Design (Phase I)

The initial clinical evaluation of LY-2584702 was conducted in patients with advanced solid tumors.

-

Objective: The primary goal was to determine the maximum tolerated dose (MTD) and a recommended Phase II dose and schedule. Secondary objectives included assessing safety, tolerability, and pharmacokinetic properties.[1][2]

-

Patient Population: Patients with advanced solid tumors were enrolled.[1][2]

-

Dosing Regimen: LY-2584702 was administered orally on a 28-day cycle. Both once-daily (QD) and twice-daily (BID) dosing schedules were evaluated in a dose-escalation design.[1][2]

-

Pharmacodynamic Analysis: Skin biopsies were collected to examine the levels of phospho-S6 protein as a biomarker of target engagement.[1][2]

-

Results: The MTD was established at 75 mg BID or 100 mg QD. However, no objective responses were observed at these doses, and pharmacokinetic analysis indicated substantial variability in drug exposure.[1] Dose-limiting toxicities included vomiting, increased lipase, nausea, hypophosphatemia, fatigue, and pancreatitis.[1][2] Several Phase I trials were terminated.[5]

This compound is a well-characterized, selective inhibitor of p70S6K that has demonstrated target engagement and anti-proliferative activity in both preclinical in vitro and in vivo models. Its mechanism of action through the inhibition of the PI3K/mTOR pathway is well-defined. While preclinical data were promising, clinical development has been challenging due to toxicity and a lack of objective responses in early-phase trials. The detailed information provided in this guide on its target pathway, quantitative activity, and experimental methodologies serves as a valuable resource for researchers in the field of oncology and drug development who are exploring p70S6K as a therapeutic target.

References

- 1. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ly-2584702 | C21H19F4N7 | CID 25118925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the PI3K/Akt/mTOR Signaling Pathway and the p70S6K Inhibitor LY-2584702 Tosylate Salt

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[1][2] Its frequent dysregulation is a hallmark of many human cancers, making it a highly attractive target for therapeutic intervention.[3][4][5] This guide provides an in-depth overview of the PI3K/Akt/mTOR pathway and details the mechanism, properties, and relevant experimental protocols for LY-2584702 tosylate salt, a potent and selective inhibitor of the downstream effector p70 S6 kinase (p70S6K).

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a highly conserved signaling network activated by various stimuli, such as growth factors (e.g., EGF, IGF-1) and insulin.[2][3] The cascade is initiated by the activation of PI3K at the cell membrane, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2]

PIP3 acts as a docking site, recruiting proteins with pleckstrin homology (PH) domains, most notably Akt (also known as Protein Kinase B, PKB) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[1] This co-localization facilitates the phosphorylation and activation of Akt. Full activation of Akt requires phosphorylation at two key sites: Thr308 by PDK1 and Ser473 by the mTOR Complex 2 (mTORC2).[1]

Once activated, Akt orchestrates a wide range of cellular responses by phosphorylating numerous downstream substrates.[6] A central effector of Akt is the mTOR protein, a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[4] Akt activates mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating key substrates, including p70S6K and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3][6] The pathway is naturally antagonized by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thereby terminating the signal.[3]

References

- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. proteopedia.org [proteopedia.org]

LY-2584702 Tosylate Salt: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LY-2584702 tosylate salt, a potent and selective inhibitor of the p70 ribosomal S6 kinase (p70S6K). This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental data and protocols to support its use in preclinical and clinical research.

Chemical Structure and Properties

LY-2584702 tosylate is the 4-methylbenzenesulfonic acid salt of LY-2584702. The tosylate salt form enhances the compound's stability and solubility.

Chemical Structure:

-

LY-2584702 (Free Base): 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methyl-1H-imidazol-2-yl]-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine

-

Tosylate: 4-methylbenzenesulfonic acid

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1082949-68-5 |

| Molecular Formula | C₂₈H₂₇F₄N₇O₃S |

| Molecular Weight | 617.62 g/mol |

| IUPAC Name | 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to beige powder |

| Solubility | DMSO: ≥ 20 mg/mLEthanol: 0.5 mg/mLDMF: 10 mg/mLWater: Insoluble |

| Storage Conditions | Powder: -20°C for 3 yearsIn solvent: -80°C for 6 months |

Mechanism of Action

LY-2584702 is a selective, ATP-competitive inhibitor of p70S6K (also known as S6K1), a serine/threonine kinase that is a key downstream effector of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, survival, and metabolism.[1][2]

By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of its downstream substrates, most notably the 40S ribosomal protein S6 (S6).[3] The phosphorylation of S6 is a critical step in the initiation of protein synthesis of a specific subset of mRNAs, including those that encode for ribosomal proteins and elongation factors.[4] Consequently, inhibition of p70S6K by LY-2584702 leads to the suppression of protein synthesis, resulting in cell growth arrest and inhibition of tumor proliferation.[3] Beyond S6, other substrates of p70S6K include the pro-apoptotic protein BAD, which is inactivated upon phosphorylation by p70S6K.[5][6] Therefore, inhibition of p70S6K can also promote apoptosis.[5]

Caption: PI3K/AKT/mTOR/p70S6K Signaling Pathway.

Biological Activity

In Vitro Activity

LY-2584702 demonstrates potent and selective inhibition of p70S6K in enzymatic and cell-based assays.

Table 3: In Vitro Inhibitory Activity of LY-2584702

| Assay | Target | IC₅₀ | Cell Line | Reference |

| Kinase Assay | p70S6K | 4 nM | - | [7] |

| S6 Phosphorylation | p-S6 (Ser235/236) | 0.1-0.24 µM | HCT116 | [7] |

Preclinical studies have also shown that LY-2584702 has synergistic anti-tumor effects when combined with other targeted agents, such as the EGFR inhibitor erlotinib and the mTOR inhibitor everolimus.[7]

In Vivo Activity

LY-2584702 has demonstrated significant single-agent anti-tumor efficacy in various preclinical cancer models.

Table 4: In Vivo Efficacy of LY-2584702

| Cancer Model | Dosing Regimen | Outcome | Reference |

| HCT116 colon carcinoma xenograft | 2.3 mg/kg (ED₅₀) | Tumor growth reduction | [8] |

| U87MG glioblastoma xenograft | 12.5 mg/kg BID | Significant antitumor efficacy | [9] |

| HCT116 colon carcinoma xenograft | 12.5 mg/kg BID | Significant antitumor efficacy | [9] |

Clinical Data

A Phase I clinical trial of LY-2584702 in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 75 mg BID or 100 mg QD.[10] However, the pharmacokinetic analysis revealed substantial variability in exposure, and the treatment was not found to be dose-proportional with increasing doses.[10] Another Phase Ib trial investigating LY-2584702 in combination with erlotinib was not well tolerated.[3]

Experimental Protocols

p70S6K Kinase Assay (ADP-Glo™ Format)

This protocol outlines a luminescent-based assay to measure the kinase activity of p70S6K and the inhibitory potential of compounds like LY-2584702.

Caption: p70S6K Kinase Assay Workflow.

Materials:

-

p70S6K enzyme

-

Kinase substrate (e.g., S6 peptide)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of LY-2584702 in kinase buffer. Prepare the p70S6K enzyme and substrate/ATP mix in kinase buffer.

-

Kinase Reaction: To each well of a 384-well plate, add the p70S6K enzyme solution. Add the LY-2584702 dilutions or vehicle control. Initiate the reaction by adding the substrate/ATP mix.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measurement: Read the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

Western Blot for Phospho-S6 Ribosomal Protein

This protocol describes the detection of phosphorylated S6 ribosomal protein in cell lysates to assess the cellular activity of LY-2584702.

Caption: Western Blot Workflow for p-S6.

Materials:

-

Cancer cell line (e.g., HCT116)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat cells with various concentrations of LY-2584702 or vehicle for the desired time. Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against phospho-S6 overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detection and Analysis: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: To normalize the data, the membrane can be stripped and reprobed with antibodies against total S6 and a loading control.

-

Data Quantification: Quantify the band intensities using densitometry software. Normalize the phospho-S6 signal to the total S6 and/or the loading control signal.

Conclusion

This compound is a valuable research tool for investigating the role of the PI3K/AKT/mTOR/p70S6K signaling pathway in cancer and other diseases. Its high potency and selectivity make it a suitable agent for both in vitro and in vivo studies aimed at understanding the biological consequences of p70S6K inhibition and for the preclinical evaluation of this therapeutic strategy. This guide provides a comprehensive overview of its properties and methodologies to facilitate its effective use in a research setting.

References

- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. A phase Ib trial of LY2584702 tosylate, a p70 S6 inhibitor, in combination with erlotinib or everolimus in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deciphering downstream gene targets of PI3K/mTOR/p70S6K pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LY-2584702: Tosylate Salt vs. Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the p70 S6 Kinase (p70S6K) inhibitor LY-2584702, comparing its tosylate salt and free base forms. This document is intended to serve as a critical resource for researchers and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support preclinical and clinical research.

Introduction

LY-2584702 is a potent and selective, ATP-competitive inhibitor of the 70-kDa ribosomal protein S6 kinase (p70S6K).[1][2] p70S6K is a serine/threonine kinase that acts as a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in various cancers.[3][4] By inhibiting p70S6K, LY-2584702 blocks the phosphorylation of the S6 ribosomal protein, a key step in the initiation of protein synthesis, thereby leading to decreased cell proliferation and tumor growth.[4][5] The compound has been investigated in clinical trials for the treatment of advanced solid tumors.[5][6]

This guide will delve into the distinct characteristics of the tosylate salt and the free base forms of LY-2584702, providing a comparative analysis of their physicochemical properties and biological activities.

Physicochemical Properties

The selection of a salt form is a critical step in drug development, often influencing a compound's solubility, stability, and bioavailability. While both the tosylate salt and free base of LY-2584702 are used in research, they possess distinct physicochemical characteristics. The tosylate salt form of a compound is generally known to exhibit enhanced stability and aqueous solubility compared to its free base counterpart.[7]

Table 1: Physicochemical Properties of LY-2584702 Tosylate Salt and Free Base

| Property | This compound | LY-2584702 Free Base |

| Molecular Formula | C₂₈H₂₇F₄N₇O₃S[8] | C₂₁H₁₉F₄N₇[5] |

| Molecular Weight | 617.62 g/mol [8] | 445.4 g/mol [5] |

| CAS Number | 1082949-68-5[8] | 1082949-67-4[5] |

| Appearance | Crystalline solid[9][10] | Solid |

| Solubility in DMSO | ≥10.25 mg/mL (16.60 mM)[8], 20 mg/mL[9][10], 12 mg/mL (19.43 mM)[11] | >22.3 mg/mL[1], 4.44 mg/mL (9.96 mM)[12] |

| Solubility in Ethanol | 0.5 mg/mL[9][10] | Insoluble[1] |

| Solubility in Water | Insoluble | Insoluble[1] |

| Storage Conditions | 4°C, sealed storage, away from moisture[8] | -20°C for several months (in stock solution)[1] |

Biological Activity

At equivalent molar concentrations, the tosylate salt and free base of LY-2584702 are expected to exhibit comparable biological activity, as the active moiety is the LY-2584702 molecule itself.[13] The primary activity of LY-2584702 is the inhibition of p70S6K, leading to a reduction in the phosphorylation of its downstream target, the S6 ribosomal protein.

Table 2: In Vitro Biological Activity of LY-2584702

| Target/Assay | IC₅₀ Value | Cell Line/System | Reference(s) |

| p70S6K (enzymatic assay) | 4 nM | [7][12] | |

| S6K1 (enzymatic assay) | 2 nM | [8][14] | |

| Phosphorylation of S6 ribosomal protein (pS6) | 0.1-0.24 µM | HCT116 colon cancer | [7][12] |

| pS6 inhibition in cells | 100 nM | [8][14] | |

| MSK2 (enzyme assay) | 58-176 nM | [8][14] | |

| RSK (enzyme assay) | 58-176 nM | [8][14] |

Signaling Pathway

LY-2584702 targets a key node in a fundamental signaling pathway that governs cell growth and proliferation. The PI3K/Akt/mTOR pathway is activated by various growth factors and cellular stimuli.[15][16] A key downstream component of this pathway is p70S6K, which, upon activation by mTOR, phosphorylates the S6 ribosomal protein.[3][15] This phosphorylation event is crucial for the translation of specific mRNAs that encode for ribosomal proteins and elongation factors, thereby driving protein synthesis and cell cycle progression.[15][16] LY-2584702 acts as an ATP-competitive inhibitor of p70S6K, effectively blocking this downstream signaling and leading to an inhibition of cell growth.[2][7]

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]

- 4. Facebook [cancer.gov]

- 5. Ly-2584702 | C21H19F4N7 | CID 25118925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. LY2584702 (tosylate) | CAS 1082949-68-5 | Cayman Chemical | Biomol.com [biomol.com]

- 11. This compound | S6 Kinase | TargetMol [targetmol.com]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Discovery and Developmental Saga of LY-2584702: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

LY-2584702 is a potent and selective, ATP-competitive inhibitor of the 70-kDa ribosomal protein S6 kinase (p70S6K), a critical downstream effector in the PI3K/Akt/mTOR signaling pathway.[1][2][3] Developed by Eli Lilly and Company, this small molecule, with the chemical formula C21H19F4N7, showed promise in preclinical studies for its anti-tumor activity.[2][4] However, its journey through clinical trials was halted in Phase 1 due to a lack of significant clinical efficacy.[3] This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental data related to LY-2584702, offering valuable insights for researchers in the field of kinase inhibitor development.

Introduction: The Rationale for Targeting p70S6K

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. p70S6K, a serine/threonine kinase, is a key downstream component of this pathway.[5] Upon activation, p70S6K phosphorylates the S6 ribosomal protein (rpS6), a component of the 40S ribosomal subunit, leading to the enhanced translation of a specific subset of mRNAs that encode for ribosomal proteins and translation elongation factors.[6] This process is crucial for protein synthesis and, consequently, for cell growth and proliferation. The upregulation of p70S6K activity is often observed in various cancer types, highlighting its potential as a therapeutic target.[5] LY-2584702 was developed as a selective inhibitor of p70S6K with the aim of disrupting this critical cancer-promoting pathway.[1][2]

Discovery and Synthesis

While the specific details of the initial discovery and lead optimization of LY-2584702 by Eli Lilly and Company are not extensively published in primary research literature, the core chemical scaffold of the molecule, a pyrazolo[3,4-d]pyrimidine, is a well-known privileged structure in kinase inhibitor design.[7][8] This scaffold acts as a bioisostere of the adenine base of ATP, enabling it to competitively bind to the ATP-binding pocket of kinases.[7]

A representative synthetic approach for the pyrazolo[3,4-d]pyrimidine core, which likely resembles the strategy used for LY-2584702, involves a multi-step process. A generalized workflow for the synthesis of such compounds is depicted below.

Mechanism of Action and Preclinical Pharmacology

LY-2584702 is a selective and ATP-competitive inhibitor of p70S6K.[1][2] Its mechanism of action involves binding to the ATP-binding site of the p70S6K enzyme, thereby preventing the phosphorylation of its downstream substrates, most notably the S6 ribosomal protein.[5] This inhibition of S6 phosphorylation disrupts protein synthesis and ultimately leads to a reduction in cell proliferation and tumor growth.[5]

In Vitro Activity

The inhibitory potency of LY-2584702 has been characterized in various in vitro assays.

| Assay Type | Target/Cell Line | IC50 | Reference |

| Cell-free enzyme assay | p70S6K | 4 nM | [9] |

| Cell-based assay (pS6 inhibition) | HCT116 colon cancer cells | 0.1-0.24 µM | [9] |

In Vivo Antitumor Efficacy

Preclinical studies in xenograft models of human cancers demonstrated the in vivo antitumor activity of LY-2584702.

| Xenograft Model | Dosing Regimen | Outcome | Reference |

| HCT116 colon carcinoma | 12.5 mg/kg BID | Significant antitumor efficacy | |

| U87MG glioblastoma | 12.5 mg/kg BID | Significant antitumor efficacy |

Preclinical investigations also revealed that LY-2584702 exhibits synergistic effects when combined with other targeted therapies, such as EGFR inhibitors (e.g., erlotinib) and mTOR inhibitors (e.g., everolimus).

Clinical Development and History

LY-2584702 advanced into Phase 1 clinical trials for the treatment of advanced solid tumors.

Phase 1 Clinical Trial

A Phase 1 dose-escalation study was conducted to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of LY-2584702 in patients with advanced solid tumors.[1]

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 75 mg BID or 100 mg QD | [1] |

| Dose-Limiting Toxicities (Grade 3) | Vomiting, increased lipase, nausea, hypophosphataemia, fatigue, pancreatitis | [1] |

| Pharmacokinetics | Substantial variability in exposure; not dose-proportional with increasing dose | [1] |

| Clinical Response | No objective responses observed | [1] |

Discontinuation of Development

Despite promising preclinical data, the Phase 1 trial of LY-2584702 did not demonstrate significant clinical efficacy in patients with advanced solid tumors.[1] This, coupled with the observed toxicities and unfavorable pharmacokinetic profile, led to the discontinuation of its clinical development.[3] A subsequent Phase 1b study exploring LY-2584702 in combination with erlotinib or everolimus also reported that the combination with erlotinib was not well tolerated.

Signaling Pathway

The PI3K/Akt/mTOR/p70S6K signaling pathway is a complex cascade of intracellular events that regulate key cellular processes. LY-2584702 specifically targets p70S6K within this pathway.

Experimental Protocols

Western Blot for Phospho-S6 Ribosomal Protein (pS6)

This protocol describes the detection of pS6 levels in cell lysates, a key pharmacodynamic marker for p70S6K activity.

1. Cell Lysis and Protein Extraction:

-

Culture cells to the desired confluency and treat with LY-2584702 or vehicle control for the specified time.

-

Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a Bradford or BCA protein assay.

3. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-S6 (Ser235/236) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total S6 ribosomal protein or a housekeeping protein like β-actin or GAPDH.

References

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ly-2584702 | C21H19F4N7 | CID 25118925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. A phase Ib trial of LY2584702 tosylate, a p70 S6 inhibitor, in combination with erlotinib or everolimus in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of LY-2584702 Tosylate Salt: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY-2584702 tosylate salt is a potent and selective, ATP-competitive inhibitor of the 70-kDa ribosomal protein S6 kinase (p70S6K). As a critical downstream effector in the PI3K/Akt/mTOR signaling pathway, p70S6K is a key regulator of cell growth, proliferation, and survival, making it a compelling target in oncology.[1][2][3][4] Preclinical investigations have demonstrated the antitumor activity of LY-2584702 in various cancer models. This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and available experimental methodologies.

Mechanism of Action

LY-2584702 selectively targets p70S6K, a serine/threonine kinase that plays a pivotal role in protein synthesis and cell cycle progression. By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of the S6 ribosomal protein (rpS6), a key component of the 40S ribosomal subunit.[1] This disruption of ribosomal function leads to a decrease in the translation of essential proteins required for cell growth and proliferation, ultimately resulting in an antiproliferative effect in cancer cells.[1] The tosylate salt form of LY-2584702 enhances the compound's stability and solubility.[5]

Signaling Pathway

The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth. LY-2584702 acts on a crucial node within this pathway.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for LY-2584702.

Table 1: In Vitro Activity of LY-2584702

| Parameter | Cell Line | Value | Reference(s) |

| IC₅₀ (p70S6K) | Cell-free assay | 4 nM | [5] |

| IC₅₀ (p70S6K1) | Enzyme assay | 2 nM | [6][7] |

| IC₅₀ (pS6 inhibition) | HCT116 (colon) | 0.1-0.24 µM | [5] |

| IC₅₀ (pS6 inhibition) | Cellular assay | 100 nM | [6][7] |

| Other Kinase Activity | MSK2, RSK (enzyme assay) | IC₅₀ = 58-176 nM | [6][7] |

Table 2: In Vivo Efficacy of LY-2584702 in Xenograft Models

| Tumor Model | Cell Line | Dosing Regimen | Outcome | Reference(s) |

| Glioblastoma Xenograft | U87MG | 12.5 mg/kg, BID, p.o. | Significant antitumor efficacy | |

| Colon Carcinoma Xenograft | HCT116 | 12.5 mg/kg, BID, p.o. | Significant antitumor efficacy | |

| Colon Carcinoma Xenograft | HCT116 | 2.5 mg/kg, BID, p.o. | Significant single-agent efficacy | [6][7] |

| Colon Carcinoma Xenograft | HCT116 | TMED₅₀: 2.3 mg/kg | Statistically significant tumor growth reduction | [6][7] |

| Colon Carcinoma Xenograft | HCT116 | TMED₉₀: 10 mg/kg | Statistically significant tumor growth reduction | [6][7] |

BID: twice daily; p.o.: oral administration; TMED: Threshold Minimum Effective Dose

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections outline the methodologies employed in the evaluation of LY-2584702.

In Vitro Assays

A common method to assess the effect of a compound on cell proliferation is the MTT or CCK-8 assay.

-

Cell Lines: HCT116 (human colon carcinoma) and U87MG (human glioblastoma) have been utilized in studies with LY-2584702.

-

Reagents:

-

Complete culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and antibiotics.

-

This compound dissolved in DMSO to create a stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl) for MTT assay.

-

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of LY-2584702 or vehicle control (DMSO).

-

After the desired incubation period (e.g., 24, 48, or 72 hours), the assay reagent (MTT or CCK-8) is added to each well.

-

Following an incubation of 1-4 hours, the absorbance is measured using a microplate reader. For the MTT assay, a solubilization step is required before reading the absorbance.

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

-

Western blotting is used to detect the phosphorylation status of p70S6K and its substrate S6.

-

Cell Treatment and Lysis:

-

Cells are treated with LY-2584702 for a specified time (e.g., 24 hours).[5]

-

Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

Electrophoresis and Transfer:

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against the proteins of interest (e.g., phospho-p70S6K (Thr389), total p70S6K, phospho-S6 (Ser235/236), total S6, and a loading control like GAPDH or β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

In Vivo Xenograft Studies

-

Animal Models: Immunodeficient mice (e.g., athymic nude or NOD/SCID) are typically used.

-

Cell Implantation:

-

HCT116 or U87MG cells are harvested during the exponential growth phase.

-

A suspension of cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) in a suitable medium, sometimes mixed with Matrigel, is injected subcutaneously into the flank of the mice.

-

-

Tumor Growth Monitoring:

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume can be calculated using the formula: (Length x Width²) / 2.

-

-

Drug Administration:

-

Efficacy Evaluation:

-

Tumor growth inhibition is assessed by comparing the tumor volumes in the treated groups to the control group.

-

Body weight and general health of the animals are monitored as indicators of toxicity.

-

At the end of the study, tumors may be excised for further analysis (e.g., western blotting or immunohistochemistry).

-

Pharmacokinetics and Toxicology

Detailed preclinical pharmacokinetic and toxicology data for LY-2584702 in animal models are not extensively available in the public domain. Most of the reported pharmacokinetic and safety data originate from Phase I clinical trials in human subjects.[3][4] These clinical studies indicated variable exposure with increasing doses.[4] Metabolism of LY-2584702 has been reported to generate 4-aminopyrazolo[3,4-d]pyrimidine (4-APP), which may be associated with hepatotoxicity.[2] Further investigation into the preclinical safety profile would be beneficial.

Conclusion

This compound is a selective inhibitor of p70S6K with demonstrated preclinical antitumor activity in both in vitro and in vivo models of glioblastoma and colon cancer. Its mechanism of action, targeting a key node in the PI3K/Akt/mTOR pathway, provides a strong rationale for its investigation as a potential anticancer agent. While the available data supports its efficacy, a more detailed public disclosure of its preclinical pharmacokinetic and toxicology profile in animal models would further aid in its comprehensive evaluation by the scientific community. The experimental protocols outlined in this guide provide a framework for future studies aimed at further elucidating the therapeutic potential of LY-2584702.

References

- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A phase Ib trial of LY2584702 tosylate, a p70 S6 inhibitor, in combination with erlotinib or everolimus in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide on the Selectivity Profile of LY-2584702 Tosylate Salt

Introduction

LY-2584702 tosylate salt is a potent and selective, ATP-competitive inhibitor of the 70-kDa ribosomal protein S6 kinase (p70S6K).[1][2] As a critical downstream effector in the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway, p70S6K is a serine/threonine kinase that plays a pivotal role in regulating cell proliferation, growth, motility, and survival.[3][4][5] It directly phosphorylates the S6 ribosomal protein, a key step in the initiation of protein synthesis.[5][6] Due to the frequent upregulation of the PI3K pathway in various cancers, LY-2584702 was developed as a potential antineoplastic agent and has undergone Phase I clinical trials for advanced solid tumors.[2][6] This document provides a detailed overview of its selectivity profile, mechanism of action, and the experimental protocols used for its characterization.

Selectivity Profile and Potency

LY-2584702 demonstrates high selectivity for p70S6K. Its inhibitory activity has been quantified in both cell-free enzymatic assays and cell-based functional assays. The tosylate salt form enhances the compound's stability.[7]

Enzymatic and Cellular Inhibition Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of LY-2584702 against its primary target and other related kinases.

| Target | Assay Type | IC50 Value | Source(s) |

| p70S6K | Cell-free enzymatic assay | 4 nM | [1][5][7][8] |

| S6K1 | Cell-free enzyme assay | 2 nM | [9][10][11] |

| MSK2 | Cell-free enzyme assay | 58 - 176 nM | [9][10][11] |

| RSK | Cell-free enzyme assay | 58 - 176 nM | [9][10][11] |

| pS6 Phosphorylation | HCT116 colon cancer cells | 100 - 240 nM | [1][5][7][11] |

Mechanism of Action

LY-2584702 functions as an adenosine triphosphate (ATP) competitive inhibitor.[2] It binds to the ATP-binding pocket of the p70S6K enzyme, preventing the transfer of phosphate to its downstream substrates, most notably the S6 ribosomal protein. This inhibition blocks the signaling cascade that leads to protein synthesis and cell proliferation.[4][6]

Signaling Pathway

The diagram below illustrates the position of p70S6K within the PI3K/Akt/mTOR signaling cascade and the point of inhibition by LY-2584702.

Caption: The PI3K/Akt/mTOR signaling pathway inhibited by LY-2584702.

Experimental Protocols

Cell-Free Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines a general method for determining the IC50 of an inhibitor against a purified kinase in a cell-free system, such as the ADP-Glo™ Kinase Assay.

Materials:

-

Purified recombinant p70S6K enzyme

-

Kinase substrate (e.g., S6 peptide)

-

ATP

-

This compound, serially diluted in DMSO

-

Kinase reaction buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a series of dilutions of LY-2584702 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction Setup: To each well of the assay plate, add the kinase, substrate, and the inhibitor at various concentrations.

-

Initiation: Initiate the kinase reaction by adding a solution of ATP. The final reaction volume is typically 5-15 µL.[12]

-

Incubation: Incubate the plate at room temperature for a specified time, typically 60 minutes, to allow the enzymatic reaction to proceed.[12]

-

ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[12]

-

Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal.[12]

-

Data Acquisition: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader.[12]